molecular formula C11H10N2O3 B2428868 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole CAS No. 59194-25-1

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole

Cat. No.: B2428868
CAS No.: 59194-25-1
M. Wt: 218.212
InChI Key: KMZGPJSPPSTZKT-UHFFFAOYSA-N
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Description

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is an organic compound with a complex structure that includes a pyrrole ring substituted with a 4-methoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitro and methoxy derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-1H-pyrrole: Lacks the nitro group, leading to different chemical reactivity and biological activity.

    1-(2-nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group in a different position, affecting its chemical properties.

    1-(4-methoxy-2-nitrophenyl)-2H-pyrrole: Isomer with the pyrrole ring in a different configuration.

Uniqueness

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZGPJSPPSTZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 g (0.75 mole) of 2,5-dimethoxytetrahydrofuran are added to a solution of 84.1 g (0.5 mole) of 4-methoxy-2-nitroaniline in 500 ml. of glacial acetic acid. The solution is refluxed for 30 minutes, poured into 2500 ml. of water, and neutralized with potassium hydroxide. A solid precipitates and is filtered, dried, and recrystallized from ether to give 1-(4-methoxy-2-nitrophenyl)pyrrole, m.p. 75.5°-76.5° C.
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